2-(4-Chloro-3-fluorophenoxy)propanoic acid

CAS No.:

Cat. No.: VC13444436

Molecular Formula: C9H8ClFO3

Molecular Weight: 218.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClFO3 |

|---|---|

| Molecular Weight | 218.61 g/mol |

| IUPAC Name | 2-(4-chloro-3-fluorophenoxy)propanoic acid |

| Standard InChI | InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | WZSHULPCFMSFKU-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F |

| Canonical SMILES | CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

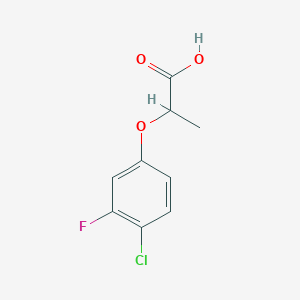

2-(4-Chloro-3-fluorophenoxy)propanoic acid has the empirical formula and a molecular weight of 218.61 g/mol . Its structure consists of a propanoic acid chain linked to a phenoxy ring substituted with chlorine at the 4-position and fluorine at the 3-position (Figure 1). The CAS registry number, 1892-92-8, confirms its unique chemical identity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Empirical Formula | ||

| Molecular Weight | 218.61 g/mol | |

| CAS Number | 1892-92-8 | |

| MDL Number | MFCD03422227 |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Substitution Reaction: Reacting 4-chloro-3-fluorophenol with 2-chloropropionic acid under alkaline conditions (e.g., NaOH or KOH) forms 2-(4-chloro-3-fluorophenoxy)propanoic acid . A surfactant like dimethylaminopyridine enhances yield by facilitating nucleophilic substitution .

-

Purification: The crude product is neutralized with sulfuric acid, filtered, and recrystallized using solvents like hexane .

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Substitution | KOH, DMSO, 70–80°C | 90–93 | |

| Diazotization Hydrolysis | H/Pd-C, MeOH, 60°C | 97.7 |

Industrial Production

Industrial methods use continuous flow reactors to optimize temperature (20–80°C) and solvent recovery, reducing phenol-containing wastewater . Catalytic hydrogenation with palladium on carbon achieves near-quantitative reduction of nitro intermediates .

Physicochemical Properties

Thermal and Solubility Profiles

The compound has a predicted density of and boiling point of . Its weak acidity (pKa ~3.07) promotes solubility in polar aprotic solvents like DMSO and methanol .

Table 3: Physicochemical Properties

Biological Activity and Mechanism of Action

Inhibition of Bacterial Secretion Systems

2-(4-Chloro-3-fluorophenoxy)propanoic acid derivatives, such as phenoxyacetamides, inhibit Pseudomonas aeruginosa T3SS with IC values <1 µM . The chloro and fluoro substituents enhance binding to the needle protein PscF, disrupting effector protein translocation .

Enzyme Interaction Studies

The compound’s carboxylic acid group participates in hydrogen bonding with enzymatic active sites, while the halogenated phenoxy moiety induces steric hindrance, blocking substrate access .

Applications

Pharmaceuticals

-

T3SS Inhibitors: Used in developing antibiotics against multidrug-resistant P. aeruginosa .

-

Prodrug Synthesis: Serves as a precursor for acylhydrazides with anticancer activity.

Agrochemicals

-

Herbicide Intermediates: Analogous compounds like 2-(2,4-dichlorophenoxy)propanoic acid are precursors to fenoxanil, a rice blast fungicide .

Comparison with Analogous Compounds

Table 4: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume